GP-G; Gpi 16539
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Overview
Description
Preparation Methods
The synthesis of GP-G involves the reaction of 4-methylpiperazine with benzo[c][1,5]naphthyridin-6-one under specific conditions. The detailed synthetic route and industrial production methods are not widely documented in the public domain .
Chemical Reactions Analysis
GP-G undergoes several types of chemical reactions, including:
Oxidation: GP-G can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: GP-G can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
GP-G has been extensively studied for its anti-inflammatory properties. It has shown promise in treating conditions such as colitis and ischemia/reperfusion injury. The compound reduces inflammatory cell infiltration and histological injury, making it a potential therapeutic agent for gut ischemia and inflammation .
Mechanism of Action
GP-G exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme activated by DNA strand breaks. This inhibition reduces the accumulation of poly (ADP-ribose) in damaged tissues, thereby mitigating inflammation and tissue injury .
Comparison with Similar Compounds
GP-G is similar to other PARP-1 inhibitors such as GPI 15427. Both compounds exhibit potent anti-inflammatory activity and have been studied in similar experimental models. GP-G has shown unique properties in specific contexts, making it a valuable addition to the family of PARP-1 inhibitors .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2H-benzo[c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C17H18N4O/c1-20-8-10-21(11-9-20)15-7-6-14-16(19-15)12-4-2-3-5-13(12)17(22)18-14/h2-7,15H,8-11H2,1H3 |
InChI Key |
LVJPXUMXWYTMAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2C=CC3=NC(=O)C4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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